Home > Products > Screening Compounds P22252 > Esomeprazole Magnesium
Esomeprazole Magnesium -

Esomeprazole Magnesium

Catalog Number: EVT-8920752
CAS Number:
Molecular Formula: C34H36MgN6O6S2
Molecular Weight: 713.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esomeprazole magnesium is a magnesium salt resulting from the formal reaction of magnesium hydroxide with 2 mol eq. of esomeprazole. An inhibitor of gastric acid secretion, it is used for the treatment of gastro-oesophageal reflux disease, dyspepsia, peptic ulcer disease, and Zollinger-Ellison syndrome. It has a role as an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor and an anti-ulcer drug. It contains an esomeprazole(1-).
Esomeprazole Magnesium is the magnesium salt of esomeprazole, the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulphenamide; the active sulphenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
See also: Esomeprazole (has active moiety); Esomeprazole Magnesium; Naproxen (component of).
Source and Classification

Esomeprazole magnesium is synthesized through various chemical processes that involve the transformation of esomeprazole sodium or related compounds. It is recognized chemically as (S)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole magnesium salt. The compound exhibits polymorphism, existing in different crystalline forms, which can influence its solubility and stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of esomeprazole magnesium typically involves a two-step process. Initially, esomeprazole sodium is prepared through asymmetric oxidation methods. This is followed by a salt displacement reaction where magnesium salts such as magnesium chloride hexahydrate are used to produce esomeprazole magnesium.

  1. Starting Materials: The synthesis begins with 2-chloromethyl-3,5-dimethyl-4-methoxyl pyridine hydrochloride and 2-sulfhydryl-5-methoxy-benzimidazole.
  2. Asymmetric Oxidation: Improved Sharpless asymmetric oxidation techniques are employed to yield esomeprazole sodium.
  3. Salt Formation: The sodium salt is reacted with magnesium chloride in an aqueous solution at controlled temperatures (20-30 °C) to form esomeprazole magnesium.
  4. Purification: The crude product undergoes recrystallization using mixed solvents (methanol, acetone, ether) to achieve high purity (>99.8%) and optical purity (>99.6%) .
Molecular Structure Analysis

Structure and Data

The molecular formula for esomeprazole magnesium is C34H36MgN6O6S2C_{34}H_{36}MgN_{6}O_{6}S_{2}. The structure features a benzimidazole core with various functional groups contributing to its pharmacological properties.

  • Molecular Weight: Approximately 684.12 g/mol.
  • Crystallography: Esomeprazole magnesium can exhibit different polymorphic forms; one such form has been characterized as a tetrahydrate .

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

Esomeprazole magnesium participates in various chemical reactions primarily involving protonation and deprotonation due to its acidic nature. The primary chemical reaction involves its formation from esomeprazole sodium through salt exchange with magnesium salts:

Esomeprazole Sodium+Magnesium ChlorideEsomeprazole Magnesium+Sodium Chloride\text{Esomeprazole Sodium}+\text{Magnesium Chloride}\rightarrow \text{Esomeprazole Magnesium}+\text{Sodium Chloride}

This reaction can be performed under mild conditions, making it suitable for large-scale industrial production .

Mechanism of Action

Process and Data

Esomeprazole exerts its therapeutic effects by inhibiting the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the final step in the secretion of gastric acid.

  1. Inhibition Process: By binding to the enzyme's active site, esomeprazole prevents the exchange of potassium ions for hydrogen ions, thus reducing acid secretion.
  2. Pharmacokinetics: Esomeprazole is absorbed rapidly after oral administration, with peak plasma concentrations occurring within 1-2 hours .

This mechanism results in decreased gastric acidity, providing symptomatic relief from conditions associated with excessive stomach acid production.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Esomeprazole magnesium appears as a white or slightly colored powder that is hygroscopic in nature. Its solubility profile varies significantly depending on the solvent:

  • Solubility:
    • Slightly soluble in water
    • Soluble in methanol
    • Sparingly soluble in ethanol
    • Practically insoluble in heptane and dichloromethane .

Relevant Data or Analyses

The compound has been characterized using various analytical methods:

  • Elemental Analysis: Confirming the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and magnesium.
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study thermal stability.
  • Polymorphism Assessment: Powder X-ray Diffraction (PXRD) techniques help identify different crystalline forms .
Applications

Scientific Uses

Esomeprazole magnesium is primarily used in clinical settings for:

  • Treatment of gastroesophageal reflux disease
  • Management of peptic ulcers
  • Prevention of gastric ulcers induced by non-steroidal anti-inflammatory drugs .

Research continues into optimizing its formulation for enhanced bioavailability and therapeutic efficacy.

Synthesis and Stereochemical Optimization [5] [9]

Enantiomeric Differentiation from Omeprazole: Rationale for S-Isomer Development

Esomeprazole magnesium represents a paradigm shift in proton pump inhibitor (PPI) design through deliberate exploitation of stereochemistry. Chemically defined as bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide) magnesium, this compound originates from the strategic isolation of the single pharmacologically advantageous S-enantiomer of omeprazole. Omeprazole itself exists as a racemic mixture (50:50 ratio of R- and S-enantiomers) and functions as a prodrug activated in gastric parietal cells to inhibit H⁺/K⁺-ATPase. The development of esomeprazole stemmed from recognition of critical stereoselective pharmacokinetic differences between the enantiomers, primarily driven by hepatic metabolism [3] [9].

The cytochrome P450 (CYP) system, particularly CYP2C19 and CYP3A4, exhibits distinct stereoselectivity in metabolizing omeprazole enantiomers. The R-enantiomer undergoes significantly faster hepatic clearance compared to the S-enantiomer. This differential metabolism translates into clinically relevant advantages for the S-enantiomer: higher systemic exposure (area under the curve, AUC), reduced inter-individual variability, and enhanced bioavailability, particularly in extensive metabolizers (EMs) who constitute ~97% of the Caucasian population. Crucially, while the intrinsic acid-inhibitory activity of the enantiomers is equipotent in vitro due to their conversion to the same achiral sulfenamide active species within the acidic parietal cell canaliculus, the superior pharmacokinetic profile of the S-enantiomer translates to superior clinical efficacy in vivo for gastric acid suppression and healing of erosive esophagitis [1] [3].

Table 1: Key Pharmacokinetic Differences Between Omeprazole Enantiomers (Extensive Metabolizers)

ParameterS-Omeprazole (Esomeprazole)R-OmeprazoleClinical Implication
AUC (μg·h/mL)Significantly HigherLowerGreater overall drug exposure
Plasma Half-life (h)LongerShorterProlonged therapeutic potential
Clearance (L/h)SlowerFasterReduced dose requirement for equivalent effect
Inter-individual VariabilityLowerHigherMore predictable therapeutic response
Bioavailability (%)HigherLowerIncreased fraction of administered dose reaching systemic circulation

Comparative clinical studies substantiate this rationale. Meta-analysis of head-to-head trials at equivalent doses (e.g., 20 mg S-omeprazole vs. 20 mg racemic omeprazole) demonstrates a statistically significant, albeit marginal, superiority of the S-enantiomer in gastro-oesophageal reflux disease (GERD) treatment (OR: 1.18; CI: 1.01–1.38; p=0.04) [1]. This enhanced efficacy is directly attributable to the consistently higher plasma concentrations achieved with the S-enantiomer throughout the dosing interval. Analytical methodologies, such as enantioselective High-Performance Liquid Chromatography (HPLC) utilizing advanced chiral stationary phases (e.g., Chiralpak ID-3), are essential for ensuring the high enantiomeric purity (>99.4%) required during synthesis and quality control to realize these pharmacokinetic benefits [5].

Magnesium Salt Formation: Mechanistic Insights into Stability and Bioavailability Enhancement

The inherent instability of the free sulfinyl benzimidazole moiety of esomeprazole in acidic environments poses a significant pharmaceutical challenge. Protonation of the benzimidazole nitrogen triggers rapid degradation pathways leading to sulfenic acids, dimers (disulfides), and ultimately inactive sulfonamides. Salt formation with alkaline earth metals, particularly magnesium, emerged as a strategic solution to enhance molecular stability while maintaining acceptable solubility profiles suitable for solid dosage forms like tablets and capsules [6] [7] [9].

The magnesium salt (C34H36MgN6O6S2, CAS 161973-10-0) is formed by reacting two molecules of esomeprazole free base with one magnesium ion (Mg²⁺). Crystallographic analysis reveals that magnesium adopts an octahedral coordination geometry. Each Mg²⁺ ion is coordinated to three key atoms from two separate esomeprazole anions: typically, the sulfinyl oxygen atom and a nitrogen atom (either from the pyridine ring or the benzimidazole moiety, depending on the tautomeric state and specific hydrate/solvate form). This coordination creates a stable, polymeric crystalline lattice. The remaining coordination sites are occupied by water molecules in hydrated forms [6].

Table 2: Characteristics of Esomeprazole Magnesium Hydrates

Hydrate FormKey FeaturesStability & Solubility Considerations
TetrahydrateCommon form; characterized by single-crystal X-ray diffraction; P63 space group; octahedral Mg coordination with esomeprazole O/N atoms and water molecules; lattice channels may contain solvent (e.g., butanol) [6].Moderate stability; solubility influenced by lattice energy and hydration state.
TrihydrateOften the most thermodynamically stable form under ambient conditions [6].Lowest solubility among hydrates; preferred for long-term storage.
Dihydrate (Form A/B)Polymorphic forms exist; Form B generally more soluble than Form A [6].Form B offers higher solubility; Form A offers intermediate stability.
Monohydrate/HemihydrateLess common; may form under specific drying conditions.Potential for conversion to higher hydrates if exposed to moisture.

The choice of hydrate form significantly impacts critical pharmaceutical properties. Stability: The crystalline lattice structure physically impedes degradation reactions. Hydrate forms further stabilize the structure via extensive hydrogen-bonding networks involving coordinated water molecules, lattice water, and the esomeprazole anions. Studies indicate a stability order in water: trihydrate > dihydrate form A > tetrahydrate > dihydrate form B [6]. Solubility and Bioavailability: While inherently slightly soluble in water (<1 mg/mL at 25°C), the magnesium salt offers sufficient solubility in the near-neutral to alkaline environment of the small intestine for absorption. Different hydrate forms exhibit distinct solubility profiles (Trihydrate < Tetrahydrate < Dihydrate Form B), which can be leveraged during formulation development. The salt form protects esomeprazole during transit through the acidic stomach (hence requiring enteric coating), and upon dissolution in the intestine, the Mg²⁺ dissociates, releasing the pharmacologically active esomeprazole anion for absorption. Although esomeprazole magnesium itself faces bioavailability challenges (reported ~63%), attributed partly to its solubility limitations and susceptibility to degradation even in the intestine, the salt formation is crucial for enabling a viable oral dosage form. Strategies like solid dispersions are subsequently employed to overcome these limitations [7] [9].

Patent literature details various synthetic pathways for esomeprazole magnesium salt formation. A common approach involves:

  • Oxidation: Synthesis of enantiomerically pure (S)-omeprazole free base via asymmetric oxidation of pyrmetazole.
  • Salt Formation: Reaction of the (S)-omeprazole free base with a magnesium source (e.g., magnesium methoxide, magnesium acetate, magnesium chloride hexahydrate, magnesium sulfate) in a suitable solvent system (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures).
  • Crystallization: Inducing crystallization, often using an anti-solvent (e.g., water added to a solution in ethyl acetate or acetone), under controlled temperature and stirring conditions to yield the desired hydrate form (typically trihydrate or dihydrate) [2] [4] [6].
  • Isolation and Drying: Filtering, washing with solvent, and controlled drying to achieve the target solvent/water content without inducing form conversion or degradation.

Industrial-Scale Synthesis: Catalytic Asymmetric Sulfoxidation Strategies

The cornerstone of esomeprazole magnesium production on an industrial scale is the enantioselective oxidation of the prochiral sulfide precursor, pyrmetazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole), to the chiral sulfoxide, (S)-omeprazole. Achieving high yield, exceptional enantiomeric excess (ee >99.4%), and minimal over-oxidation to the sulfone is paramount for economic viability and product quality. Two primary catalytic strategies dominate modern manufacturing: Chemical Asymmetric Catalysis and Enzymatic Oxidation.

Chemical Asymmetric Catalysis (Iron-Catalyzed Enantioselective Sulfoxidation):

This method represents a significant advancement over earlier approaches like the Kagan-Sharpless titanium/tartrate system. A highly efficient process utilizes an iron salt (e.g., Fe(OAc)₂) complexed with a chiral Schiff base ligand in combination with a carboxylate salt additive (e.g., potassium benzoate) and hydrogen peroxide (H₂O₂) as the oxidant. The carboxylate additive plays a dual role: it coordinates to the active iron species, fine-tuning the chiral environment, and acts as a hydrogen-bond acceptor coordinating to the imidazole NH of pyrmetazole, positioning the substrate optimally for stereoselective oxygen transfer [8].

  • Key Advantages: High efficiency suitable for kilogram-scale synthesis (reported yields ~87%), exceptionally high enantiomeric excess (99.4% ee), excellent chemo-selectivity (minimal sulfone formation <1%), and the use of relatively inexpensive, environmentally friendlier iron catalysts compared to precious metals.
  • Process: Pyrmetazole is dissolved in a solvent like dichloromethane or toluene. The catalyst system (Fe salt, chiral ligand, carboxylate salt) is prepared separately or in situ. The reaction is initiated by controlled addition of H₂O₂ under specific temperature control (-20°C to 0°C is common). After completion, the (S)-omeprazole free base is extracted, often followed by direct conversion to the magnesium salt using methods described in Section 1.2 [8].

Enzymatic Oxidation (Baeyer-Villiger Monooxygenase - BVMO):

This biotechnology-driven approach employs engineered enzymes for unparalleled stereoselectivity. Codexis pioneered the development of a highly optimized Bayer-Villiger Monooxygenase (BVMO CDX-003) specifically tailored for pyrmetazole oxidation. This engineered enzyme operates within a complex multi-enzyme cofactor regeneration system:

  • BVMO CDX-003: Catalyzes the enantioselective insertion of oxygen from O₂ into the sulfur atom of pyrmetazole, yielding (S)-omeprazole.
  • Ketoreductase CDX-019 (KRED): Regenerates the essential reduced nicotinamide adenine dinucleotide phosphate (NADPH) cofactor consumed by the BVMO. It oxidizes 2-propanol to acetone, simultaneously reducing NADP⁺ to NADPH.
  • Catalase: Degrades potentially harmful hydrogen peroxide (H₂O₂), which can form from the uncoupled reduction of oxygen, protecting the other enzymes [10].
  • Reaction Environment: Conducted in an aqueous slurry containing finely micronized pyrmetazole (to overcome solubility limits), 50 mM potassium phosphate buffer (pH ~7-8), 2-propanol (substrate for KRED), NADP⁺ (initial cofactor), and the three enzymes. Oxygen is continuously supplied via air sparging under vigorous agitation.
  • Key Advantages: Perfect stereoselectivity (100% ee), high chemo-selectivity (negligible sulfone formation), operation under mild aqueous conditions (pH 7-8, ambient temperature), and an inherently greener profile.
  • Scale-Up Challenges & Solutions: Successfully transitioning from lab to industrial-scale (e.g., >1000 L slurry reactors) required addressing mass transfer limitations (oxygen supply into the viscous slurry), enzyme stability (foaming, shear stress), and acetone removal (acetone accumulation inhibits enzymes and can denature proteins). Strategies include optimized reactor design (impeller type, air sparging), enzyme immobilization or formulation for stability, and potentially in situ stripping of acetone using nitrogen or reduced pressure [10].

Table 3: Comparison of Industrial Synthesis Methods for (S)-Omeprazole

FeatureChemical (Fe-Catalyzed)Enzymatic (BVMO System)
CatalystIron(II) Salt / Chiral Schiff Base Ligand / CarboxylateEngineered BVMO CDX-003 + KRED CDX-019 + Catalase
OxidantHydrogen Peroxide (H₂O₂)Molecular Oxygen (O₂ from Air)
SolventOrganic (e.g., DCM, Toluene)Aqueous Buffer Slurry
TemperatureLow (-20°C to 0°C)Ambient (~25-30°C)
Enantiomeric Excess (ee)Very High (≥99.4%)Perfect (100%)
Sulfone ByproductLow (<1%)Negligible
Key AdvantageHigh yield, mature chemistry, robust processPerfect ee, green chemistry, aqueous conditions
Key ChallengeRequires chiral ligand synthesis, low temperaturesComplex multi-enzyme system, mass transfer/O₂ supply, acetone removal
Scale DemonstratedKilogram+Industrial (1000L+ reactors)

Both industrial synthesis routes represent sophisticated solutions to the challenge of producing high-purity esomeprazole magnesium. The choice between chemical and enzymatic methods depends on factors including existing infrastructure, catalyst cost and availability, environmental considerations, and the required scale. Following the enantioselective oxidation step, the (S)-omeprazole free base is isolated and subjected to the magnesium salt formation and crystallization processes detailed in Section 1.2, culminating in the active pharmaceutical ingredient ready for formulation into final dosage forms [8] [10].

Properties

Product Name

Esomeprazole Magnesium

IUPAC Name

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C34H36MgN6O6S2

Molecular Weight

713.1 g/mol

InChI

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1

InChI Key

KWORUUGOSLYAGD-YPPDDXJESA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.